EGFR Binding Affinity
In a 2024 in silico molecular docking study against the epidermal growth factor receptor (EGFR) for lung cancer applications, Lancifolin C exhibited a docking score of −6.342 kcal/mol and a total binding free energy (ΔG Bind) of −28.83 kcal/mol. This binding profile differentiates Lancifolin C from the clinical EGFR inhibitor erlotinib (docking score: −8.642 kcal/mol; ΔG Bind: −56.98 kcal/mol) and from other Piper-derived neolignans evaluated in the same study, including clarkinol A (−7.304 kcal/mol), isodihydrofutoquinol B (−6.924 kcal/mol), burchellin (−6.728 kcal/mol), and kadsurin B (−6.509 kcal/mol) [1]. Notably, Lancifolin C demonstrates a markedly lower Coulombic energy contribution to binding (−5.91 kcal/mol) compared to erlotinib (−24.03 kcal/mol), suggesting a distinct electrostatic interaction profile with the EGFR active site [1].
| Evidence Dimension | EGFR binding affinity (molecular docking) |
|---|---|
| Target Compound Data | Docking Score: −6.342 kcal/mol; ΔG Bind: −28.83 kcal/mol |
| Comparator Or Baseline | Erlotinib (clinical EGFR inhibitor): −8.642 kcal/mol docking score; −56.98 kcal/mol ΔG Bind; Isodihydrofutoquinol B: −6.924 kcal/mol; Kadsurin B: −6.509 kcal/mol |
| Quantified Difference | Lancifolin C shows 2.3 kcal/mol weaker docking score vs. erlotinib but distinct Coulombic binding contribution (−5.91 vs. −24.03 kcal/mol) |
| Conditions | In silico molecular docking; EGFR target; MM-GBSA free energy calculation |
Why This Matters
The distinct electrostatic binding profile of Lancifolin C (low Coulombic contribution, moderate lipophilic binding) relative to erlotinib and other Piper neolignans provides a unique starting scaffold for developing EGFR inhibitors with potentially differentiated resistance profiles or toxicity signatures.
- [1] Alharbi M, et al. Discovery of potential epidermal growth factor receptor inhibitors from black pepper for the treatment of lung cancer: an in-silico approach. Saudi Pharmaceutical Journal. 2024;32(5):11001845. Table 2. View Source
